molecular formula C21H21N3O2S B2713595 (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 383893-33-2

(E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2713595
CAS No.: 383893-33-2
M. Wt: 379.48
InChI Key: YMKCBMCTMGHJLZ-XMHGGMMESA-N
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Description

(E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolone derivatives. This compound is characterized by the presence of a thiazolone ring, a hydroxybenzylidene group, and a p-tolylpiperazine moiety. It has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The benzylidene double bond can be reduced to form a saturated derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Formation of 4-oxo derivatives.

    Reduction: Formation of saturated thiazolone derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer and anti-inflammatory activities, showing potential as a therapeutic agent.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is not fully understood, but it is believed to involve multiple molecular targets and pathways. In antimicrobial activity, it may inhibit the synthesis of essential biomolecules in microorganisms. In anticancer activity, it may induce apoptosis or inhibit cell proliferation by interacting with specific cellular targets. The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes.

Comparison with Similar Compounds

(E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can be compared with other thiazolone derivatives, such as:

  • (E)-5-(4-hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

These compounds share a similar core structure but differ in the substituents attached to the piperazine ring

Biological Activity

(E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings often exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptotic pathways through the activation of caspases .
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited an IC50 value in the low micromolar range against human breast cancer cell lines (MDA-MB-231) and colorectal cancer cells (HT-29) .
    • Another study reported that this compound showed enhanced cytotoxic effects when combined with traditional chemotherapeutics, suggesting a potential role in combination therapy .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively documented. This compound has shown efficacy against various bacterial and fungal strains.

  • Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
  • Research Findings :
    • A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones at concentrations as low as 50 µg/mL .
    • Fungal assays demonstrated that the compound inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Thiazole derivatives have been investigated for their anti-inflammatory properties.

  • Mechanism : The anti-inflammatory effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Findings :
    • In vivo studies using animal models of inflammation indicated that treatment with this compound resulted in a significant reduction in edema and inflammatory markers .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly impact their pharmacological profiles.

ModificationEffect on Activity
Hydroxy group at position 4Enhances anticancer activity
Piperazine substitutionIncreases antimicrobial potency
Methyl group on phenyl ringImproves overall biological activity

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-2-6-17(7-3-15)23-10-12-24(13-11-23)21-22-20(26)19(27-21)14-16-4-8-18(25)9-5-16/h2-9,14,25H,10-13H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKCBMCTMGHJLZ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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